molecular formula C14H12O6 B1244963 2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone

2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone

Cat. No. B1244963
M. Wt: 276.24 g/mol
InChI Key: MLVVZWQVFLLMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone is a natural product found in Garcinia multiflora with data available.

Scientific Research Applications

Analytical Methods and Detection

  • Tarazona, Chisvert, and Salvador (2013) developed a method for determining benzophenone-3 and its metabolites in human serum. This method uses dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, which is useful for studying percutaneous absorption processes (Tarazona, Chisvert, & Salvador, 2013).
  • Negreira et al. (2009) presented a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry (Negreira et al., 2009).

Chemical Synthesis and Properties

  • Ueda and Kurosawa (1977) described a new synthesis of 9-xanthenones by reacting 2-hydroxybenzophenones with metal salts, highlighting a method of chemical transformation relevant to the study of benzophenone derivatives (Ueda & Kurosawa, 1977).
  • Joseph et al. (2014) conducted a vibrational spectral analysis of 2-Hydroxy-4-Methoxybenzophenone, providing insights into its molecular structure and electronic properties, important for understanding its applications in various fields (Joseph et al., 2014).

Environmental and Biological Impact

  • Gonzalez et al. (2006) studied the percutaneous absorption of the sunscreen benzophenone-3, which includes 2-hydroxy-4-methoxybenzophenone, highlighting its ability to penetrate the skin and its presence in urine after repeated whole-body applications (Gonzalez et al., 2006).
  • Molina-Molina et al. (2008) profiled benzophenone derivatives using fish and human estrogen receptor-specific in vitro bioassays, exploring their endocrine-disrupting properties (Molina-Molina et al., 2008).

properties

Product Name

2,3',4,4'-Tetrahydroxy-6-methoxybenzophenone

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

(2,4-dihydroxy-6-methoxyphenyl)-(3,4-dihydroxyphenyl)methanone

InChI

InChI=1S/C14H12O6/c1-20-12-6-8(15)5-11(18)13(12)14(19)7-2-3-9(16)10(17)4-7/h2-6,15-18H,1H3

InChI Key

MLVVZWQVFLLMQZ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C(=O)C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1C(=O)C2=CC(=C(C=C2)O)O)O)O

synonyms

4,6,3',4'-tetrahydroxy-2-methoxybenzophenone
THMB cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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